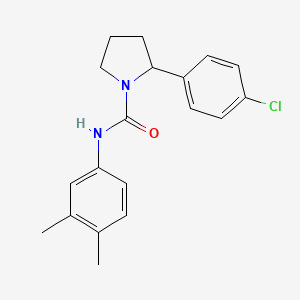
2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1-pyrrolidinecarboxamide, also known as CEP-33779, is a small molecule inhibitor that has been extensively studied in the field of cancer research. This compound has shown promising results in preclinical studies, and its mechanism of action makes it a potential candidate for the treatment of various types of cancer.
Mechanism of Action
2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1-pyrrolidinecarboxamide inhibits the activity of STAT3 by binding to a specific site on the protein, preventing it from carrying out its normal function. This leads to a decrease in the expression of genes that are involved in cancer cell growth and survival, ultimately leading to cell death.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1-pyrrolidinecarboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (cell death), and inhibit the formation of new blood vessels that are necessary for tumor growth.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1-pyrrolidinecarboxamide is its specificity for STAT3, which makes it a potentially valuable tool for studying the role of this protein in cancer development and progression. However, like many small molecule inhibitors, 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1-pyrrolidinecarboxamide has limitations in terms of its pharmacokinetic properties, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1-pyrrolidinecarboxamide. One area of interest is in combination therapy, where 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1-pyrrolidinecarboxamide could be used in combination with other drugs to enhance its efficacy. Another potential direction is in the development of more potent and selective inhibitors of STAT3, which could lead to the development of more effective cancer therapies. Additionally, further studies are needed to better understand the pharmacokinetic properties of 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1-pyrrolidinecarboxamide and to optimize its dosing and administration in vivo.
Synthesis Methods
The synthesis of 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1-pyrrolidinecarboxamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 4-chloro-2-nitroaniline, which is then reacted with 3,4-dimethylbenzaldehyde to form the corresponding Schiff base. This Schiff base is then reduced with sodium borohydride to yield the desired product, 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1-pyrrolidinecarboxamide.
Scientific Research Applications
2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1-pyrrolidinecarboxamide has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth and proliferation of various cancer cell lines. It has been shown to inhibit the activity of a protein called STAT3, which is known to play a key role in the development and progression of many types of cancer.
properties
IUPAC Name |
2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-13-5-10-17(12-14(13)2)21-19(23)22-11-3-4-18(22)15-6-8-16(20)9-7-15/h5-10,12,18H,3-4,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFPRYHUMIRDKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCCC2C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(2-fluorobenzyl)-4-piperidinyl]-N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6140809.png)
![2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(2-hydroxypropyl)acetamide](/img/structure/B6140814.png)
![N-[3-(cyclopentyloxy)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B6140824.png)
![N-(4-methoxy-2-methylphenyl)-3-{1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6140827.png)
![4-{[5-(2-methyl-3-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}dihydro-2(3H)-furanone](/img/structure/B6140831.png)
![2-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6140837.png)
![4-{[bis(2-chloroethyl)amino]sulfonyl}-N-{4-[chloro(difluoro)methoxy]phenyl}benzamide](/img/structure/B6140850.png)
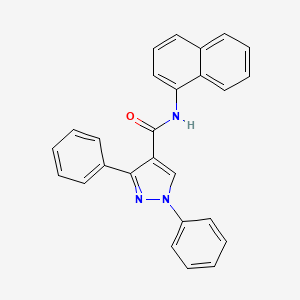
![N-[3-(methylthio)benzyl]-1-(2-pyrimidinyl)-3-piperidinamine](/img/structure/B6140870.png)
![N-ethyl-N-(2-methyl-2-propen-1-yl)-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6140872.png)
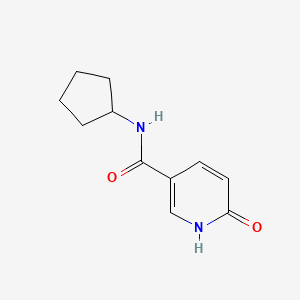
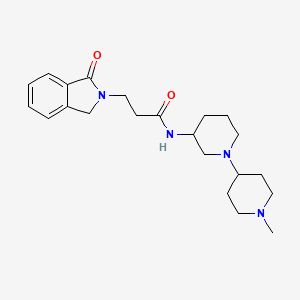
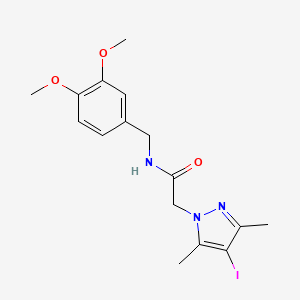
![6-amino-2-[(4-nitrobenzyl)thio]-4-pyrimidinol](/img/structure/B6140908.png)